molecular formula C28H27N3O3S B2405989 3-amino-N-(4-ethoxyphenyl)-7,7-dimethyl-5-oxo-4-phenyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide CAS No. 690959-96-7

3-amino-N-(4-ethoxyphenyl)-7,7-dimethyl-5-oxo-4-phenyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide

Cat. No. B2405989
CAS RN: 690959-96-7
M. Wt: 485.6
InChI Key: CVWOQZTXXOALOL-UHFFFAOYSA-N
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Description

Quinoline is a versatile heterocyclic compound with applications in industrial and synthetic organic chemistry . It’s an essential scaffold for drug discovery and plays a significant role in medicinal chemistry . Quinoline has a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety .


Synthesis Analysis

There are numerous synthesis protocols for the construction of quinoline scaffold. Some well-known classical synthesis protocols include Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of quinoline .


Molecular Structure Analysis

The molecular structure of quinoline consists of a benzene ring fused with a pyridine moiety . This gives it a characteristic double-ring structure .


Chemical Reactions Analysis

Quinoline and its derivatives can undergo a variety of chemical reactions. For instance, Anand and co-workers developed a simple, highly efficient, practical, and convenient one-pot method for the synthesis of a broad scope of quinoline derivatives .

Scientific Research Applications

Biological and Clinical Research

Quinoline derivatives, including the compound , have diverse biological roles:

    Plant Hormone Analogs: Investigate whether this compound or its derivatives mimic plant hormones (e.g., indole-3-acetic acid) and affect plant growth and development .

Abdanne Weyesa and Endale Mulugeta. “Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review.” RSC Advances, 2020, 10, 20784. Read more

“Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl …”. Molecules, 2016, 21(3), 340. Read more

“A brief review of the biological potential of indole derivatives.” Future Journal of Pharmaceutical Sciences, 2020, 6, 141. Read more

Future Directions

The future directions in the field of quinoline derivatives are likely to involve the development of new synthesis methods, the discovery of new biological activities, and the design of new drugs based on the quinoline scaffold .

properties

IUPAC Name

3-amino-N-(4-ethoxyphenyl)-7,7-dimethyl-5-oxo-4-phenyl-6,8-dihydrothieno[2,3-b]quinoline-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H27N3O3S/c1-4-34-18-12-10-17(11-13-18)30-26(33)25-24(29)23-21(16-8-6-5-7-9-16)22-19(31-27(23)35-25)14-28(2,3)15-20(22)32/h5-13H,4,14-15,29H2,1-3H3,(H,30,33)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVWOQZTXXOALOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)C2=C(C3=C(C4=C(CC(CC4=O)(C)C)N=C3S2)C5=CC=CC=C5)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H27N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-amino-N-(4-ethoxyphenyl)-7,7-dimethyl-5-oxo-4-phenyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide

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